H-TRP-ALA-OH
Overview
Description
The compound “Tryptophan-Alanine” is a dipeptide formed from the amino acids tryptophan and alanine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond Tryptophan-Alanine is an aromatic dipeptide, meaning it contains an aromatic ring structure, which is characteristic of tryptophan
Mechanism of Action
Target of Action
H-TRP-ALA-OH, also known as Trp-Ala, is a dipeptide that has been identified as a non-competitive inhibitor of the angiotensin-1 converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
Peptides in general are known to have poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract and their poor permeability across the intestinal epithelium .
Result of Action
The molecular and cellular effects of Trp-Ala’s action primarily involve the modulation of the renin-angiotensin system . By inhibiting the angiotensin-1 converting enzyme, Trp-Ala reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, the reduced stimulation of aldosterone release leads to decreased sodium and water retention in the kidneys, further contributing to the reduction in blood pressure .
Action Environment
The action, efficacy, and stability of Trp-Ala can be influenced by various environmental factors. For instance, the presence of other substances that bind to the angiotensin-1 converting enzyme could potentially affect the ability of Trp-Ala to inhibit this enzyme . Additionally, factors that affect the stability of peptides in general, such as pH and temperature, could also influence the stability of Trp-Ala
Biochemical Analysis
Biochemical Properties
H-TRP-ALA-OH, due to the presence of tryptophan, can interact with multiple other side chains in proteins, owing to its large and hydrophobic π-electron surface area . This allows this compound to have strategic locations in protein structures, enabling it to participate in various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the properties of tryptophan. Tryptophan and its metabolites are crucial for maintaining neurological function, immunity, and homeostasis in the body . Therefore, it can be inferred that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the properties of tryptophan, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Tryptophan, a component of this compound, is metabolized in the body via the 5-hydroxyindole and the kynurenine pathways . Therefore, this compound could potentially be involved in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tryptophan-Alanine can be achieved through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid (tryptophan) to attach.
Coupling Reaction: The carboxyl group of tryptophan is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of alanine.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Cleavage: The completed dipeptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Tryptophan-Alanine may involve enzymatic synthesis using specific enzymes like peptide synthetases. These enzymes catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and efficient alternative to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Tryptophan-Alanine can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as N-formylkynurenine and kynurenine.
Reduction: Reduction reactions can modify the functional groups on the amino acids.
Substitution: Substitution reactions can occur at the aromatic ring of tryptophan, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: N-formylkynurenine, kynurenine
Reduction: Reduced forms of tryptophan and alanine
Substitution: Brominated or nitrated derivatives of tryptophan
Scientific Research Applications
Tryptophan-Alanine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tryptophan-Glycine: Another dipeptide with similar properties but different reactivity due to the presence of glycine.
Tryptophan-Proline: Known for its unique structural properties due to the cyclic nature of proline.
Tryptophan-Phenylalanine: Contains another aromatic amino acid, phenylalanine, which can influence its chemical behavior.
Uniqueness of Tryptophan-Alanine
Tryptophan-Alanine is unique due to the combination of the aromatic indole ring of tryptophan and the simple structure of alanine. This combination allows for specific interactions with biological membranes and proteins, making it a valuable compound for studying peptide transport and antimicrobial activity .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(14(19)20)17-13(18)11(15)6-9-7-16-12-5-3-2-4-10(9)12/h2-5,7-8,11,16H,6,15H2,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGNSVACHBZKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874542 | |
Record name | TRP-ALA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tryptophyl-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24046-71-7 | |
Record name | NSC97949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trp-Ala?
A1: The molecular formula of Trp-Ala is C14H17N3O3, and its molecular weight is 275.3 g/mol.
Q2: Does the fluorescence of Trp-Ala change in different environments?
A2: Yes. Studies using model peptides containing Trp-Ala have shown that the fluorescence intensity of the tryptophan (Trp) residue is sensitive to its surrounding environment. For instance, fluorescence intensity is generally higher in a protein context compared to short peptides, suggesting long-range interactions within the protein structure influence Trp fluorescence. []
Q3: Can the structure of Trp-Ala be determined by spectroscopic methods?
A3: Yes. Various spectroscopic techniques are valuable for analyzing Trp-Ala. Mass spectrometry can confirm its molecular weight and identify fragments. [] Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, especially when combined with molecular modeling. []
Q4: How does modifying the Trp-Ala dipeptide structure influence its biological activity?
A4: Research on delta-sleep inducing peptide (DSIP), which contains the Trp-Ala sequence, demonstrates that modifications significantly impact activity. Substitutions with D-amino acids like D-Trp at the N-terminus often abolish activity. [, ] Incorporating hydrophobic amino acids can also alter potency. []
Q5: Are there specific modifications that enhance the antagonistic properties of Trp-Ala containing peptides?
A5: Research on gastrin-releasing peptide (GRP) antagonists revealed that combining a D-Pro residue adjacent to the C-terminus with a -Leu26-ψ(CH2NH)-Xaa27-NH2 modification significantly increased potency compared to either modification alone. [] This highlights the importance of specific structural features for antagonistic activity.
Q6: What is the significance of the Trp-Ala sequence in peptide recognition by self-assembled structures?
A6: The Trp-Ala sequence, particularly within the tripeptide Trp-Trp-Ala, exhibits high binding affinity for a self-assembled Pd6L4 coordination cage. This interaction is highly sequence-specific, with alterations in the order of Trp-Ala residues leading to significantly reduced affinity. This selectivity underscores the importance of both residue composition and sequence for molecular recognition within confined spaces. []
Q7: How stable is Trp-Ala under different conditions?
A7: While specific data on Trp-Ala stability is limited within the provided research, studies on similar peptides suggest susceptibility to enzymatic degradation. Modifications like D-amino acid substitutions are often employed to enhance peptide stability. []
Q8: What are the potential applications of Trp-Ala containing peptides in drug development?
A9: Research indicates potential applications in several areas. For example, Trp-Ala is present in DSIP analogs investigated for sleep disorders [, ] and GRP antagonists explored for cancer treatment. []
Q9: Can Trp-Ala containing peptides be used for imaging purposes?
A10: Yes. Studies using bombesin analogs, which share a similar C-terminal sequence with GRP and contain Trp-Ala, demonstrate their potential as imaging agents. By conjugating these peptides with radioisotopes like 18F or 111In, researchers can visualize tumors expressing GRP receptors using PET and SPECT imaging techniques. [, , , ]
Q10: Can computational methods be used to study the structure and interactions of Trp-Ala containing peptides?
A13: Yes. Molecular modeling techniques, coupled with experimental data like NMR, are essential for studying the conformation and interactions of these peptides. [, ] Computational studies can predict stable conformations, binding affinities, and potential modifications to enhance desired properties.
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